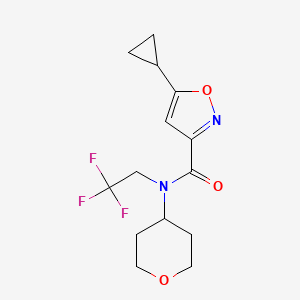

5-环丙基-N-(四氢-2H-吡喃-4-基)-N-(2,2,2-三氟乙基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

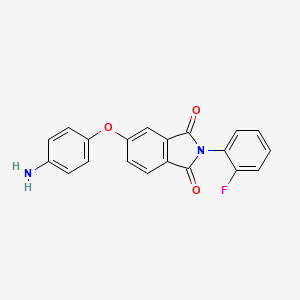

The compound 5-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)isoxazole-3-carboxamide is a structurally complex molecule that may be synthesized through various organic reactions. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and reactions of structurally related isoxazole and pyrazole derivatives, which can be informative for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of catalysts and specific reagents to achieve high yields and purity. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides is achieved using TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature, resulting in high yield and purity . Similarly, a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines catalyzed by AgNTf2 leads to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives with high yields . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of isoxazole and pyrazole derivatives is crucial for their biological activity. For example, the antiproliferative activity of pyrazole-3-carboxamide derivatives against human cancer cell lines is influenced by the presence of specific substituents on the pyrazole ring . The molecular structure of the compound , with its isoxazole ring and trifluoroethyl group, may similarly impact its chemical reactivity and potential biological activities.

Chemical Reactions Analysis

The reactivity of aminoazole-4-carboxylic acids with electrophiles has been studied, revealing that acylation and carbamoylation can lead to different products depending on the structure of the starting material . For instance, diacylation of aminoisoxazole-4-carboxylate results in (diacylamino)isoxazole-4-carboxylate, while cyclization occurs with aminopyrazole to produce pyrazolooxazinone . These reactions highlight the importance of the functional groups present in the molecule and their influence on the chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole and pyrazole derivatives can be influenced by the presence of trifluoromethyl groups and other substituents. For example, the introduction of a trifluoromethyl group can increase the lipophilicity of the molecule, which may affect its solubility and interaction with biological targets . The specific substituents and functional groups present in the compound of interest would similarly affect its physical and chemical properties, potentially impacting its stability, solubility, and reactivity.

科学研究应用

抗过敏活性

已合成出与5-环丙基-N-(四氢-2H-吡喃-4-基)-N-(2,2,2-三氟乙基)异恶唑-3-甲酰胺结构相似的化合物,并对其抗过敏活性进行了评估。例如,某些衍生物在临床前模型中表现出显著的抗过敏活性,表明它们作为过敏症新治疗剂的潜力。这些发现强调了探索此类化合物治疗和管理过敏症的治疗应用的重要性 抗过敏药研究。7. 抗过敏 5-氧代-5H-[1]苯并吡喃[2,3-b]吡啶的合成。

细胞毒性和抗癌研究

某些吡唑和吡唑并[1,5-a]嘧啶衍生物的合成和评估揭示了它们对特定癌细胞系的细胞毒性。这表明具有类似结构框架的化合物可能具有抗癌活性,值得进一步研究其作为抗癌剂的潜力。此类研究有助于开发癌症治疗的新型化疗方案 一些新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成、表征和细胞毒性。

光合电子传递抑制

对吡唑衍生物的研究已经确定了它们抑制光合电子传递的能力,这是一种可以在除草剂开发中利用的机制。这些发现突出了此类化合物潜在的农业应用,为发现新的除草剂奠定了基础 吡唑衍生物作为光合电子传递抑制剂:新的线索和构效关系。

属性

IUPAC Name |

5-cyclopropyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c15-14(16,17)8-19(10-3-5-21-6-4-10)13(20)11-7-12(22-18-11)9-1-2-9/h7,9-10H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLZIAAWAXRAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N(CC(F)(F)F)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2503524.png)

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)